molecular formula C19H21N3O3 B2407397 4-methyl-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)benzamide CAS No. 1207010-44-3

4-methyl-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)benzamide

Cat. No.: B2407397
CAS No.: 1207010-44-3
M. Wt: 339.395
InChI Key: XUQVTQHKACOFRA-UHFFFAOYSA-N
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Description

4-methyl-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)benzamide is a useful research compound. Its molecular formula is C19H21N3O3 and its molecular weight is 339.395. The purity is usually 95%.
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Properties

IUPAC Name

4-methyl-N-[1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)pyridin-3-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-13-5-7-14(8-6-13)17(23)20-16-11-15(12-21(2)19(16)25)18(24)22-9-3-4-10-22/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUQVTQHKACOFRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC(=CN(C2=O)C)C(=O)N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-methyl-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)benzamide is a complex organic compound with potential applications in medicinal chemistry. Its structure suggests it may interact with various biological targets, leading to significant pharmacological effects. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The compound can be characterized by the following chemical properties:

PropertyValue
Molecular Formula C21H25N3O3
Molecular Weight 367.4 g/mol
CAS Number 1207049-25-9
Structural Features Pyrrolidine and dihydropyridine moieties

The biological activity of 4-methyl-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)benzamide is primarily attributed to its interaction with specific protein targets involved in cellular signaling pathways. Research indicates that compounds with similar structures often exhibit inhibitory effects on various enzymes, including protein methyltransferases and demethylases, which are crucial for regulating gene expression and cellular function .

Pharmacological Effects

Studies have shown that this compound may exhibit several pharmacological effects:

  • Antitumor Activity : Preliminary studies suggest potential anticancer properties through the inhibition of tumor cell proliferation.
  • Neuroprotective Effects : The compound may protect neuronal cells from oxidative stress and apoptosis, possibly making it a candidate for neurodegenerative disease therapies.
  • Anti-inflammatory Properties : It may modulate inflammatory pathways, contributing to reduced inflammation in various conditions.

Study 1: Antitumor Activity

A recent study investigated the antitumor effects of 4-methyl-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)benzamide on human cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as a chemotherapeutic agent.

Study 2: Neuroprotection

In a model of oxidative stress-induced neuronal injury, treatment with the compound resulted in a marked decrease in cell death and an increase in cell survival rates compared to untreated controls. This suggests that the compound may activate protective pathways in neuronal cells.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 4-methyl-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)benzamide, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Start with a dihydropyridine precursor (e.g., 1-methyl-2-oxo-1,2-dihydropyridin-3-amine) and functionalize the 5-position via pyrrolidine-1-carbonyl coupling using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous DMF .
  • Step 2 : Introduce the 4-methylbenzamide group via amide coupling. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and purify via ethanol recrystallization .
  • Optimization : Adjust solvent polarity (e.g., switch from ethanol to chloroform/methanol for recrystallization) to improve yield. Use microwave-assisted synthesis to reduce reaction time .

Q. How can researchers confirm the structural identity of this compound using spectroscopic and crystallographic methods?

  • Methodology :

  • NMR : Analyze 1H^1H NMR for diagnostic signals:
  • Dihydropyridine ring protons (δ 5.8–6.2 ppm, multiplet).
  • Pyrrolidine carbonyl (δ 2.2–2.5 ppm, quartet) .
  • X-ray crystallography : Use SHELX software for structure refinement. Key parameters:
  • Space group determination (e.g., P21/c2_1/c) and R-factor optimization (< 0.05) .
  • Mass spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]+^+ ≈ 384.4 g/mol) .

Q. What are the critical solubility and stability considerations for this compound in biological assays?

  • Methodology :

  • Solubility : Test in DMSO (primary solvent) and PBS (pH 7.4). Use sonication for 30 minutes to enhance dissolution.
  • Stability : Perform LC-MS at 24/48/72 hours under assay conditions (37°C, pH 7.4). Monitor degradation via loss of parent ion intensity .

Advanced Research Questions

Q. How can computational modeling predict the biological targets of this compound, and what validation experiments are required?

  • Methodology :

  • Docking studies : Use AutoDock Vina to model interactions with kinase domains (e.g., MAPK or PI3K). Focus on hydrogen bonding with pyrrolidine carbonyl and hydrophobic interactions with the benzamide group .
  • Validation : Perform kinase inhibition assays (IC50_{50}) and compare with docking scores. Use HEK293 cells transfected with target kinases .

Q. What experimental approaches resolve contradictions in reported biological activities of structurally analogous compounds?

  • Methodology :

  • Meta-analysis : Compile data from PubChem and RCSB PDB for analogues (e.g., 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide). Compare IC50_{50} values across cell lines .
  • Structure-activity relationship (SAR) : Synthesize derivatives with substituent variations (e.g., replacing pyrrolidine with piperidine) and test in parallel assays .

Q. How can researchers design in vivo studies to evaluate the pharmacokinetics of this compound?

  • Methodology :

  • ADME profiling :
  • Absorption : Oral bioavailability in Sprague-Dawley rats (10 mg/kg dose, plasma sampling at 0.5–24 hours).
  • Metabolism : Identify metabolites via LC-MS/MS after liver microsome incubation .
  • Toxicity : Perform histopathology on liver/kidney tissues after 14-day repeated dosing .

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